(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Enantioselective antifungal Candida albicans azole stereochemistry

Procure the authentic (S)-enantiomer (CAS 2137057-45-3) for reproducible SAR studies. Unlike generic racemate or (R)-enantiomer (CAS 2137036-88-3), the (S)-configuration is scaffold-dependent for antifungal CYP51 potency and minimizes HO-1 inhibition confounding in anticancer assays. The meta-phenyl-imidazole topology provides orthogonal IP space vs ethylene-bridged azoles. Available at 95% purity in 1 g, 5 g, and 10 g research quantities. Enantiomeric identity verified by chiral HPLC methods on polysaccharide CSPs. Do not substitute — stereochemistry dictates target engagement.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B13529149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)N2C=CN=C2)O
InChIInChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m0/s1
InChIKeyQROSBXMPMCZHDF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol: Chiral Imidazole-Phenyl Ethanol Building Block for Drug Discovery and Chemical Biology


(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol (CAS 2137057-45-3) is a homochiral (S)-configured aryl-imidazole ethanol with molecular formula C₁₁H₁₂N₂O and molecular weight 188.23 g/mol . The compound features a meta-substituted phenyl ring bearing both a chiral α-methyl alcohol and an N-linked imidazole heterocycle, distinguishing it structurally from the more extensively studied 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold in which the imidazole and alcohol are bridged by an ethylene spacer [1]. It is commercially available at 95% purity in research-scale quantities (1 g, 5 g, 10 g) . This compound belongs to a class of azole-based molecules recognized for interactions with heme-containing enzymes such as CYP51 (lanosterol 14α-demethylase) and heme oxygenase-1 (HO-1), making it relevant to antifungal, antiprotozoal, and anticancer research programs [1][2].

Why Generic Substitution of (1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol Is Not Advisable Without Stereochemical and Positional Verification


In-class imidazole-phenylethanol analogs cannot be freely interchanged for three critical reasons. First, stereochemistry at the chiral α-carbon directly governs biological activity: in the 2-(1H-imidazol-1-yl)-1-phenylethanol series, the (S)-enantiomer of compound 5f was unequivocally more active than its (R)-counterpart against Candida albicans, whereas for compound 6c the (R)-enantiomer was superior, demonstrating that the active enantiomer is scaffold-dependent and cannot be predicted a priori [1]. Second, the meta-substituted phenyl-imidazole connectivity of this compound is a distinct positional isomer relative to the ethylene-bridged 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, which affects the spatial relationship between the azole metal-coordinating nitrogen and the alcohol hydrogen-bonding group, altering target binding geometry [2]. Third, the racemate (CAS 1269225-52-6) and the (R)-enantiomer (CAS 2137036-88-3) are not functionally equivalent substitutes; in HO-1 inhibition studies, the (R)-enantiomers of related phenylethanolic-azole compounds consistently exhibited higher inhibitory potency, highlighting that enantiomeric identity is a determinant of target engagement [3]. Procurement of the correct single enantiomer is therefore essential for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for (1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol Versus Closest Analogs


Stereochemical Identity: Enantioselective Antifungal Activity Observed for the (S)-Enantiomer of a Structurally Related Imidazole-Phenylethanol (5f) Against Candida albicans

In a head-to-head comparison of pure enantiomers in the 2-(1H-imidazol-1-yl)-1-phenylethanol series, compound 5f showed that the (S)-enantiomer was more active than the (R)-enantiomer against Candida albicans. By contrast, for compound 6c, the (R)-enantiomer was the more potent form, confirming that stereochemical preference is compound-specific and cannot be generalized across the class [1]. This finding establishes that the (S)-configuration of the target compound is a non-interchangeable stereochemical determinant; substituting the (R)-enantiomer or racemate would yield a different activity profile.

Enantioselective antifungal Candida albicans azole stereochemistry chiral SAR

Positional Isomerism: Meta-Substituted Phenyl-Imidazole Connectivity Versus the Ethylene-Bridged 2-(1H-Imidazol-1-yl)-1-phenylethanol Scaffold

The target compound bears the imidazole ring directly attached to the meta-position of the phenyl ring (1-[3-(1H-imidazol-1-yl)phenyl]ethanol), whereas the majority of literature-characterized imidazole-phenylethanol antifungals and HO-1 inhibitors employ the 2-(1H-imidazol-1-yl)-1-phenylethanol scaffold, where the imidazole and alcohol are separated by an ethylene bridge [1][2]. This positional difference alters the distance and geometry between the imidazole N3 (metal-coordinating) atom and the alcohol oxygen, which is expected to modulate CYP51 heme-iron coordination and HO-1 binding interactions. In the related antiprotozoal series, compound 7 (a 2-(imidazol-1-yl)-1-phenylethanol derivative) achieved an IC₅₀ of 40 nM against Trypanosoma cruzi CYP51, providing a quantitative benchmark for the ethylene-bridged scaffold [3].

Positional isomer scaffold hopping imidazole connectivity azole pharmacophore

Enantioselective HO-1 Inhibition: Class-Level Evidence That (R)-Enantiomers of Phenylethanolic-Azoles Are Consistently More Potent, Contextualizing the (S)-Enantiomer for Selectivity Profiling

In a systematic enantioselective study of phenylethanolic-azole HO-1 inhibitors, the (R)-enantiomers of compounds 1 (1-(biphenyl-3-yl)-2-(1H-imidazol-1-yl)ethanol) and 2 (1-[4-[(4-bromobenzyl)oxy]phenyl]-2-(1H-imidazol-1-yl)ethanol) consistently exhibited higher HO-1 inhibitory activity than their (S)-counterparts when tested as isolated single enantiomers obtained by semipreparative chiral HPLC [1][2]. Docking studies demonstrated that the (R)-enantiomer forms a more pronounced hydrogen bond interaction with a consensus water molecule in the HO-1 binding pocket, providing a structural rationale for the stereoselectivity [1]. This class-level trend suggests that the (S)-enantiomer of the target compound would be expected to show lower HO-1 inhibition, which could be advantageous in applications where HO-1 inhibition represents an off-target liability.

Heme oxygenase-1 enantioselective inhibition HO-1 inhibitors chiral chromatography

Asymmetric Synthesis Scalability: Catalytic Asymmetric Transfer Hydrogenation Enables Access to Homochiral 1-Aryl-2-imidazol-1-yl-ethanols at S/C Ratios of 1000–2000

The catalytic asymmetric transfer hydrogenation of 1-aryl-2-imidazol-1-yl-ethanones using [(R,R)-TsDPEN]Ru(cymene)Cl as precatalyst with formic acid as hydrogen donor has been demonstrated as an efficient route to homochiral 1-aryl-2-imidazol-1-yl-ethanols [1]. The process operates under mild conditions at molar substrate-to-catalyst (S/C) ratios of 1000–2000, indicating excellent catalyst productivity suitable for scale-up. While this methodology was validated on the ethylene-bridged scaffold, the same catalytic system is conceptually applicable to the synthesis of the target meta-phenyl-imidazole compound from the corresponding ketone precursor, offering a scalable enantioselective route as an alternative to chiral chromatographic resolution.

Asymmetric hydrogenation chiral alcohol synthesis Noyori-type catalysis process chemistry

Physicochemical Differentiation: Predicted Boiling Point, Density, and pKa of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol Versus the Racemate and (R)-Enantiomer

The (1S)-enantiomer has a predicted boiling point of 367.9±25.0 °C, density of 1.14±0.1 g/cm³, and pKa of 14.13±0.20 . The (R)-enantiomer (CAS 2137036-88-3) shares identical predicted physicochemical properties, as expected for enantiomers in an achiral environment . The racemate (CAS 1269225-52-6) may exhibit different solid-state properties (melting point, solubility) due to racemic compound versus conglomerate formation. The compound is supplied at ≥95% purity, which is typical for research-grade chiral building blocks . Enantiomeric excess is the critical quality attribute distinguishing this product from the racemate.

Physicochemical properties boiling point density pKa chiral purity

CYP51-Targeted Antifungal Activity of 1-Phenyl-2-(imidazol-1-yl)ethanol Esters: Quantitative MIC Benchmarks for the Closest Scaffold Class

In a study on 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, compound 15 exhibited an MIC of 0.125 µg/mL against Candida albicans, and compound 19 showed an MIC of 0.25 µg/mL against resistant Candida glabrata, a strain less susceptible to first-line azole antifungals [1]. These compounds were confirmed as CYP51 inhibitors via molecular docking and dynamics simulations. The target compound, (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, is the alcohol precursor to this ester series, and its chiral alcohol moiety is the critical pharmacophoric element for CYP51 binding.

CYP51 inhibition antifungal MIC Candida albicans Candida glabrata azole resistance

Priority Application Scenarios for (1S)-1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-ol Based on Quantitative Differentiation Evidence


Enantioselective SAR Studies in Azole Antifungal Lead Optimization

The compound serves as a chiral building block for synthesizing ester, carbamate, and ether derivatives targeting fungal CYP51. As demonstrated for the 2-(1H-imidazol-1-yl)-1-phenylethanol series, enantiomeric identity critically determines antifungal potency, with certain chemotypes requiring the (S)-configuration for maximal activity [1]. The meta-phenyl-imidazole topology of this compound provides access to a scaffold space orthogonal to the extensively patented ethylene-bridged azole antifungals, offering opportunities for novel intellectual property [2].

Selectivity Profiling Against Heme Oxygenase-1 (HO-1) in Anticancer Research

Given the class-level evidence that (R)-enantiomers of phenylethanolic-azoles consistently exhibit higher HO-1 inhibitory activity [3], the (S)-configuration of this compound positions it as the enantiomer of choice for experiments where HO-1 inhibition must be minimized. This is particularly relevant in anticancer drug discovery, where HO-1 inhibition can confound efficacy readouts due to the enzyme's cytoprotective and pro-tumorigenic roles [3].

Chiral Chromatographic Method Development and Absolute Configuration Assignment

The compound is well-suited as a reference standard for developing enantioselective HPLC methods on polysaccharide-based chiral stationary phases. Semipreparative enantioresolution protocols have been established for structurally related phenylethanolic-azoles using Lux Cellulose-1 and Lux Cellulose-2 CSPs with n-hexane/ethanol mobile phases [4], providing a directly transferable methodological framework for purity verification and enantiomeric excess determination of the target compound.

Scalable Asymmetric Synthesis of Chiral Imidazole-Containing Alcohols for Process Chemistry

For programs requiring multi-gram quantities, the catalytic asymmetric transfer hydrogenation methodology validated on 1-aryl-2-imidazol-1-yl-ethanones at S/C ratios of 1000–2000 [5] offers a blueprint for developing a scalable enantioselective route to this compound from 1-[3-(1H-imidazol-1-yl)phenyl]ethanone, avoiding the throughput limitations of preparative chiral chromatography.

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